Boc-(N-gamma-ethyl)-L-glutamine
CAS No.: 210692-65-2
Cat. No.: VC3369342
Molecular Formula: C12H22N2O5
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 210692-65-2 |
---|---|
Molecular Formula | C12H22N2O5 |
Molecular Weight | 274.31 g/mol |
IUPAC Name | (2S)-5-(ethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C12H22N2O5/c1-5-13-9(15)7-6-8(10(16)17)14-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-/m0/s1 |
Standard InChI Key | DHDKHNYMNZCKOS-QMMMGPOBSA-N |
Isomeric SMILES | CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CCNC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CCNC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physical Properties
Boc-(N-gamma-ethyl)-L-glutamine is structurally characterized as a protected derivative of the natural amino acid L-glutamine. The compound contains three key structural elements: the L-glutamine backbone, the Boc protecting group at the alpha-amino position, and the ethyl modification on the gamma-amide nitrogen.
Molecular Information
The compound features a well-defined chemical identity with multiple systematic names reflecting its structure:
Property | Value |
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CAS Registry Number | 210692-65-2 |
PubChem CID | 46737317 |
Molecular Formula | C₁₂H₂₂N₂O₅ |
Molecular Weight | 274.31 g/mol |
IUPAC Name | (2S)-5-(ethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Alternative Names | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(ethylcarbamoyl)butanoic acid |
IUPAC Condensed | Boc-Gln(Et)-OH |
The structure contains a chiral center at the alpha-carbon position, maintaining the (S)-configuration found in natural L-glutamine .
Physical Properties
The physical properties of Boc-(N-gamma-ethyl)-L-glutamine can be contextualized by examining its parent compound, Boc-L-Glutamine:
Property | Boc-L-Glutamine | Boc-(N-gamma-ethyl)-L-glutamine |
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Molecular Weight | 246.260 g/mol | 274.31 g/mol |
Molecular Formula | C₁₀H₁₈N₂O₅ | C₁₂H₂₂N₂O₅ |
Melting Point | 114-117°C | Not reported in literature |
Boiling Point | 509.1±45.0°C at 760 mmHg | Not reported in literature |
Density | 1.2±0.1 g/cm³ | Estimated similar to related compounds |
The additional ethyl group in Boc-(N-gamma-ethyl)-L-glutamine increases its molecular weight by approximately 28 g/mol compared to Boc-L-Glutamine, while also likely increasing its lipophilicity and potentially affecting its solubility profile .
Synthesis Methods
The synthesis of Boc-(N-gamma-ethyl)-L-glutamine typically involves a multi-step approach starting from readily available glutamine derivatives.
General Synthetic Route
The most common synthetic approach involves:
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Protection of the alpha-amino group of L-glutamine with a Boc group
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Selective ethylation of the gamma-amide nitrogen
Detailed Synthesis Procedure
Based on related glutamine derivative syntheses, a typical approach would involve:
Preparation of Boc-L-Glutamine
The first step involves converting L-glutamine to Boc-L-glutamine:
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Dissolve NaOH (8 g, 0.2 mol, 2 equiv.) in 100 mL of water
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Cool solution to 5°C
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Add L-glutamine and mix thoroughly
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Add di-tert-butyl dicarbonate dropwise while maintaining alkaline pH
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Adjust pH to 3 using H₂SO₄, forming a white emulsion
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Extract the product three times with ethyl acetate (80 mL portions)
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Wash the combined organic fractions with saturated salt solution
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Dry over sodium sulfate and evaporate
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Recrystallize from ethyl acetate
N-gamma-Ethylation of Boc-L-Glutamine
The second step would involve selective ethylation of the gamma-amide:
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Activate the amide oxygen using appropriate reagents (such as Meerwein's salt or similar alkylation agents)
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React with ethylamine or ethyl halide under controlled conditions
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Purify the product via chromatography
This general approach aligns with methodologies used for similar compounds, though specific optimized conditions for Boc-(N-gamma-ethyl)-L-glutamine synthesis may vary depending on scale and application .
Applications in Research and Development
Boc-(N-gamma-ethyl)-L-glutamine finds multiple applications across scientific and industrial domains, leveraging its unique structural features.
Pharmaceutical Research
The compound serves important functions in pharmaceutical development:
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Building block for peptide-based drugs and peptidomimetics
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Intermediate in the synthesis of glutamine metabolism modulators
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Component in targeted drug delivery systems
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Potential precursor for anticancer agents targeting glutamine-dependent tumors
Cancer research particularly benefits from glutamine derivatives, as glutaminolysis represents a primary source of biosynthetic precursors in cancer cells, making this compound valuable for developing metabolism-targeting therapeutics .
Peptide Chemistry
In peptide synthesis applications, Boc-(N-gamma-ethyl)-L-glutamine offers:
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Protection of the alpha-amino group during sequential peptide coupling
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Modified side chain functionality that can alter peptide physicochemical properties
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Potential for creating peptides with enhanced metabolic stability
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Unique hydrogen bonding patterns that may influence secondary structure formation
The tert-butoxycarbonyl (Boc) group provides reliable protection under basic conditions while remaining removable under specific acidic conditions, making it compatible with various peptide synthesis strategies .
Biological Systems Research
Drawing from related glutamine derivatives, Boc-(N-gamma-ethyl)-L-glutamine may contribute to:
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Cell culture media optimization, potentially enhancing cell growth and viability
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Neuroscience research related to glutamine's role in neurotransmitter synthesis
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Metabolic pathway investigations, particularly in glutamine-dependent systems
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Development of fluorinated derivatives for PET imaging applications
Structural Comparison with Related Compounds
Boc-(N-gamma-ethyl)-L-glutamine belongs to a family of modified glutamine derivatives, each with specific structural features and applications.
Comparison with Parent Compound
Feature | Boc-L-Glutamine | Boc-(N-gamma-ethyl)-L-glutamine |
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γ-Amide | Primary amide (-CONH₂) | Secondary amide (-CONHCH₂CH₃) |
Lipophilicity | Lower | Higher due to ethyl group |
H-Bond Donors | Three | Two (one fewer due to ethyl substitution) |
Molecular Volume | Smaller | Larger due to ethyl group |
Typical Applications | General peptide synthesis | Specialized applications requiring modified side chain |
The ethyl modification significantly alters the hydrogen bonding capacity of the glutamine side chain while increasing its lipophilicity, factors that can affect its biochemical behavior and pharmaceutical properties .
Related Glutamine Derivatives
Several structurally related glutamine derivatives have been developed for various applications:
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N-Ethyl-L-glutamine: Used in cell culture media, promoting cell growth and viability for production of monoclonal antibodies and recombinant proteins
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Fluorinated glutamine analogues: Developed as PET tracers for imaging applications in oncology
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γ-Methyleneglutamic acid amides: Synthesized for potential anticancer activity through targeting glutamine-dependent metabolic pathways
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Cyclic glutamine analogues: Used in peptide chemistry to constrain conformation and increase metabolic stability
Spectroscopic Properties
The spectroscopic characteristics of Boc-(N-gamma-ethyl)-L-glutamine provide important information for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on related compounds, the ¹H NMR spectrum of Boc-(N-gamma-ethyl)-L-glutamine would typically show:
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A singlet at approximately δ 1.4 ppm for the tert-butyl group (9H)
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A quartet at approximately δ 3.2-3.3 ppm for the ethyl CH₂ group (2H)
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A triplet at approximately δ 1.1-1.2 ppm for the ethyl CH₃ group (3H)
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Multiplets between δ 1.8-2.1 ppm for the β-CH₂ of the glutamine backbone (2H)
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A triplet at approximately δ 2.3-2.4 ppm for the γ-CH₂ (2H)
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A multiplet at approximately δ 4.1-4.3 ppm for the α-CH (1H)
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Amide and carbamate NH signals at variable positions depending on solvent
For ¹³C NMR, characteristic signals would include the carbonyl carbons at approximately δ 170-175 ppm, the Boc carbonyl at approximately δ 155-156 ppm, and the quaternary carbon of the tert-butyl group at approximately δ 80-81 ppm .
Recent Research Findings
Current research involving glutamine derivatives provides insights into potential applications for Boc-(N-gamma-ethyl)-L-glutamine.
Anticancer Research
Recent studies on glutamine analogues have demonstrated:
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Inhibition of glutaminolysis in cancer cells, disrupting their primary source of biosynthetic precursors
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Selective activity against glutamine-dependent tumor types
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Potential synergistic effects when combined with other anticancer agents
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Structure-activity relationships indicating the importance of side chain modifications for targeting specificity
These findings suggest Boc-(N-gamma-ethyl)-L-glutamine may serve as a valuable intermediate in developing similar targeted therapies.
Imaging Applications
Research on glutamine-derived PET tracers demonstrates:
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Development of fluorinated glutamine derivatives for tumor imaging
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Variable affinity of modified glutamines toward glutamine transporters
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Structure-dependent biodistribution and tumor uptake profiles
The structural features of Boc-(N-gamma-ethyl)-L-glutamine make it a potential precursor for similar imaging agents with tailored pharmacokinetic properties.
Future Research Directions
The unique properties of Boc-(N-gamma-ethyl)-L-glutamine suggest several promising avenues for future investigation.
Challenges and Opportunities
The development and application of Boc-(N-gamma-ethyl)-L-glutamine face several challenges:
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Optimization of selective N-gamma ethylation methods with improved regioselectivity
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Comprehensive characterization of physical and chemical properties
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Evaluation of biological activities compared to unmodified glutamine
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Scale-up of synthesis for industrial applications
Addressing these challenges represents significant opportunities for advancing amino acid chemistry and expanding the applications of glutamine derivatives in various scientific and industrial fields.
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